(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone
CAS No.: 1082882-95-8
Cat. No.: VC3237533
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082882-95-8 |
|---|---|
| Molecular Formula | C12H14FNO2 |
| Molecular Weight | 223.24 g/mol |
| IUPAC Name | (4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2 |
| Standard InChI Key | DWEMLPXMOWMTEX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | C1CN(CCC1O)C(=O)C2=CC=C(C=C2)F |
Introduction
(4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is a complex organic compound with the molecular formula C12H14FNO2. It features a fluorophenyl group and a hydroxypiperidinyl group, contributing to its unique properties and potential applications in medicinal chemistry. This compound is classified as an aromatic ketone due to the presence of both an aromatic ring and a carbonyl group .
Synthesis
The synthesis of (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxypiperidine. This reaction is facilitated by a base, commonly triethylamine, which neutralizes the hydrochloric acid produced during the process.
Applications and Potential Uses
This compound is primarily synthesized for research purposes and is often used as a building block in the development of more complex molecules. Its structural features, particularly the hydroxypiperidinyl moiety, suggest potential interactions with biological targets such as enzymes and receptors, making it relevant in medicinal chemistry.
Chemical Reactions and Mechanism of Action
The mechanism of action for (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone involves interactions with biological targets. The compound may modulate receptor activity or enzyme function due to its structural features, particularly the hydroxypiperidinyl group, which may facilitate binding to various biological sites.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H14FNO2 |
| Molecular Weight | 223.24 g/mol |
| CAS Number | 656830-26-1 (or 1082882-95-8) |
| Synthesis Precursors | 4-Fluorobenzoyl chloride, 4-Hydroxypiperidine |
| Base Used in Synthesis | Triethylamine |
Spectroscopic Data:
While specific spectroscopic data (e.g., NMR, IR) for this compound are not detailed in the available sources, its aromatic and carbonyl functionalities would typically be characterized using these methods.
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